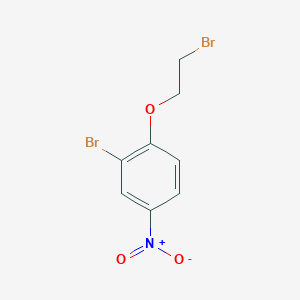

2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene

Descripción general

Descripción

2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and nitro groups attached to a phenoxy ring, along with an additional bromine atom on the ethane chain. It is a versatile compound used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene typically involves the bromination of 4-nitrophenol followed by the reaction with 2-bromoethanol. The process can be summarized as follows:

Bromination of 4-nitrophenol: 4-nitrophenol is treated with bromine in the presence of a suitable catalyst to introduce a bromine atom at the ortho position relative to the hydroxyl group.

Reaction with 2-bromoethanol: The brominated 4-nitrophenol is then reacted with 2-bromoethanol under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethane chain, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxy compounds.

Reduction: Formation of 2-amino-4-nitrophenoxy-2-bromoethane.

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Aplicaciones Científicas De Investigación

2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene involves its interaction with molecular targets through covalent bonding. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-nitrophenol: Similar structure but lacks the ethane chain.

4-Bromo-2-nitrophenol: Similar structure with different positions of bromine and nitro groups.

2-Bromoethanol: Contains the ethane chain but lacks the aromatic ring and nitro group.

Uniqueness

2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups on the phenoxy ring along with an additional bromine atom on the ethane chain

Actividad Biológica

2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene is a brominated nitrobenzene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple bromine substituents and a nitro group, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- CAS Number :

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of bromine atoms can enhance lipophilicity, potentially affecting cell membrane permeability and leading to varied biological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like nitro enhances antibacterial potency.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Nitrobenzene Derivative A | 10 | Antifungal |

| Nitrobenzene Derivative B | 5 | Antibacterial |

Cytotoxicity and Antiproliferative Effects

Studies on structurally related compounds have demonstrated potential cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of halogenated nitrobenzenes on human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiproliferative activity.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

- Bromination : Increases lipophilicity and may enhance cellular uptake.

- Nitro Group : Contributes to electron deficiency, which is crucial for interacting with nucleophiles in biological systems.

- Ethoxy Linkage : May influence solubility and stability in biological environments.

Propiedades

IUPAC Name |

2-bromo-1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO3/c9-3-4-14-8-2-1-6(11(12)13)5-7(8)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYUHHPTQUNLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.